molecular formula C5H15NSn B1584867 (Dimethylamino)trimethyltin(IV) CAS No. 993-50-0

(Dimethylamino)trimethyltin(IV)

Cat. No. B1584867
CAS RN: 993-50-0
M. Wt: 207.89 g/mol
InChI Key: HQFPMGPCIKGRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dimethylamino)trimethyltin(IV), also known as Pentamethylstannanamine, is an organometallic compound . It is a clear liquid with a distinct odor .


Molecular Structure Analysis

The linear formula for (Dimethylamino)trimethyltin(IV) is (CH3)3SnN(CH3)2 . The molecular weight is 207.89 .


Physical And Chemical Properties Analysis

(Dimethylamino)trimethyltin(IV) is a clear liquid . It has a boiling point of 126 °C and a density of 1.274 g/mL at 25 °C . The refractive index is n20/D 1.463 .

Scientific Research Applications

“(Dimethylamino)trimethyltin(IV)” is an organometallic compound . Organometallic compounds are often used as reagents, catalysts, and precursor materials in various fields . Here are some potential applications:

  • Thin Film Deposition : Organometallic compounds are often used in the deposition of thin films, which are critical in industries such as electronics and solar energy .
  • Industrial Chemistry : These compounds can serve as catalysts in various chemical reactions, helping to increase the efficiency and yield of industrial processes .
  • Pharmaceuticals : Organometallic compounds can be used in the synthesis of pharmaceuticals, either as catalysts or as building blocks for more complex molecules .
  • LED Manufacturing : The production of light-emitting diodes (LEDs) often involves the use of organometallic compounds .

Also, please be aware that this compound is classified as dangerous, with hazard statements indicating it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . Therefore, any experiments involving this compound should be conducted with appropriate safety measures in place.

Certainly, here are some additional potential applications of “(Dimethylamino)trimethyltin(IV)” based on its classification as an organometallic compound :

  • Material Science : Organometallic compounds are often used in the development of new materials. They can serve as precursors for the synthesis of complex materials with unique properties .

  • Nanotechnology : Organometallic compounds can be used in the fabrication of nanoscale materials and devices. They can serve as precursors for the deposition of thin films or nanoparticles .

Sure, here are some additional potential applications of “(Dimethylamino)trimethyltin(IV)” based on its classification as an organometallic compound :

  • Chemical Synthesis : Organometallic compounds like “(Dimethylamino)trimethyltin(IV)” can be used as reagents in chemical synthesis. They can participate in various types of reactions, contributing to the formation of new bonds .

  • Catalysis : Organometallic compounds are often used as catalysts in chemical reactions. They can speed up reactions and increase their efficiency .

  • Polymer Production : Organometallic compounds can be used in the production of polymers. They can serve as catalysts in polymerization reactions .

  • Semiconductor Manufacturing : Organometallic compounds can be used in the manufacturing of semiconductors. They can serve as precursors for the deposition of thin films or nanoparticles .

  • Biomedical Research : Some organometallic compounds have shown potential in biomedical research, such as in drug delivery and imaging .

  • Environmental Science : Organometallic compounds can be used in environmental science, such as in the detection and removal of pollutants .

Safety And Hazards

(Dimethylamino)trimethyltin(IV) is classified as a dangerous good for transport . It is highly flammable and very toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-methyl-N-trimethylstannylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N.3CH3.Sn/c1-3-2;;;;/h1-2H3;3*1H3;/q-1;;;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFPMGPCIKGRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10244034
Record name (Dimethylamino)trimethylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid with a distinct odor; [Gelest MSDS]
Record name (Dimethylamino)trimethyltin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19117
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

(Dimethylamino)trimethylstannane

CAS RN

993-50-0
Record name N,N,1,1,1-Pentamethylstannanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=993-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dimethylamino)trimethylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dimethylamino)trimethylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethylamino)trimethylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dimethylamino)trimethyltin(IV)
Reactant of Route 2
(Dimethylamino)trimethyltin(IV)
Reactant of Route 3
(Dimethylamino)trimethyltin(IV)
Reactant of Route 4
(Dimethylamino)trimethyltin(IV)
Reactant of Route 5
(Dimethylamino)trimethyltin(IV)
Reactant of Route 6
(Dimethylamino)trimethyltin(IV)

Citations

For This Compound
3
Citations
J Rudlof, B Neumann, HG Stammler… - … für Naturforschung B, 2022 - degruyter.com
Based on the previously described bifunctional Lewis acid with a functional distance of the boron functions of 4.918(2) Å, the development of a further bifunctional, boron-containing …
Number of citations: 3 www.degruyter.com
SE Smith, JM Sasaki, RG Bergman… - Journal of the …, 2008 - ACS Publications
Platinum complexes have been found to catalyze the transfer of σ-bound ligands to the Ir center in Cp*(PMe 3 )IrCl 2 (Cp* = η 5 -C 5 Me 5 ) from Bu 3 SnPh and Ph x SnMe 4 - x (x = 0−3…
Number of citations: 37 pubs.acs.org
J Rudlof, T Glodde, A Mix, B Neumann… - European Journal of …, 2022 - Wiley Online Library
Three bifunctional boron‐Lewis acids based on a 1,2‐diethynylbenzene backbone were synthesized using a tin‐boron exchange protocol in good to very good yields. Complexation …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.